molecular formula C24H16 B1581001 Anthracene,9-(2-naphthalenyl)- CAS No. 7424-72-8

Anthracene,9-(2-naphthalenyl)-

Cat. No.: B1581001
CAS No.: 7424-72-8
M. Wt: 304.4 g/mol
InChI Key: MFDORGWIGJJZEQ-UHFFFAOYSA-N
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Description

Anthracene,9-(2-naphthalenyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of an anthracene core substituted with a naphthalene group at the 9th position. This compound is known for its luminescent properties, emitting both fluorescent and phosphorescent light, making it valuable in various applications, particularly in organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

The primary target of 9-(Naphthalen-2-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It can also be used as a phosphorescent emitter in OLEDs when doped with appropriate metals such as iridium or platinum .

Mode of Action

9-(Naphthalen-2-yl)anthracene interacts with its targets by emitting both fluorescent and phosphorescent light . This compound exhibits a broad absorption spectrum and has good stability . It is fabricated using the Suzuki coupling reaction .

Biochemical Pathways

The compound affects the energy levels of the highest occupied molecular orbital and the lowest unoccupied molecular orbital that match the hole and electron transporting layers . This interaction influences the electroluminescence performances of the OLED devices .

Pharmacokinetics

It is known that the compound has good stability , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 9-(Naphthalen-2-yl)anthracene results in highly efficient and low roll-off deep-blue emission in OLEDs . For instance, an OLED based on this compound achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712), reaching a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .

Action Environment

The action, efficacy, and stability of 9-(Naphthalen-2-yl)anthracene can be influenced by environmental factors. For example, it is recommended to avoid high temperatures and open flames when storing and transporting this compound . Furthermore, the compound should be handled with care, ensuring good ventilation in the laboratory and avoiding inhalation or ingestion .

Biochemical Analysis

Biochemical Properties

9-(Naphthalen-2-yl)anthracene plays a role in various biochemical reactions, primarily due to its ability to interact with different biomolecules. It has been shown to interact with enzymes and proteins through non-covalent interactions such as π-π stacking and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For instance, 9-(Naphthalen-2-yl)anthracene can bind to the active sites of certain enzymes, potentially inhibiting or enhancing their catalytic activity.

Cellular Effects

The effects of 9-(Naphthalen-2-yl)anthracene on cellular processes are multifaceted. It can influence cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules . This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 9-(Naphthalen-2-yl)anthracene can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 9-(Naphthalen-2-yl)anthracene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes. Furthermore, 9-(Naphthalen-2-yl)anthracene can modulate cell signaling pathways by binding to receptors and other signaling proteins, thereby affecting downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(Naphthalen-2-yl)anthracene can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong light exposure. Long-term studies have shown that 9-(Naphthalen-2-yl)anthracene can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 9-(Naphthalen-2-yl)anthracene in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of 9-(Naphthalen-2-yl)anthracene can lead to cellular toxicity, including oxidative stress and apoptosis.

Metabolic Pathways

9-(Naphthalen-2-yl)anthracene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. This compound can also influence the production of reactive oxygen species (ROS) and other metabolic byproducts, impacting cellular redox balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, 9-(Naphthalen-2-yl)anthracene is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological effects, as they determine the concentration and availability of 9-(Naphthalen-2-yl)anthracene at target sites.

Subcellular Localization

The subcellular localization of 9-(Naphthalen-2-yl)anthracene is influenced by targeting signals and post-translational modifications . It can localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization of 9-(Naphthalen-2-yl)anthracene can affect its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene,9-(2-naphthalenyl)- typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of Anthracene,9-(2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Anthracene,9-(2-naphthalenyl)- is widely used as a host material in the emissive layer of OLEDs. Its luminescent properties make it an excellent candidate for blue-emitting devices, contributing to the development of efficient and low roll-off deep-blue OLEDs .

Biology and Medicine: While its primary applications are in materials science, derivatives of Anthracene,9-(2-naphthalenyl)- are being explored for potential use as fluorescent probes and biomarkers due to their strong luminescence .

Industry: In addition to OLEDs, this compound is used in the production of organic electronic devices, including organic photovoltaics and organic field-effect transistors.

Comparison with Similar Compounds

Uniqueness: Anthracene,9-(2-naphthalenyl)- stands out due to its balanced hole and electron transporting properties, making it highly efficient in OLED applications. Its ability to emit both fluorescent and phosphorescent light adds to its versatility and effectiveness in various luminescent applications .

Properties

IUPAC Name

9-naphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDORGWIGJJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295073
Record name 9-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-72-8
Record name NSC99510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.5 g of 9-bromoanthracene, 15.8 g of 2-naphthelene boronic acid and 2.0 g of tetrakis(triphenylphophine)palladium were mixed, followed by argon displacement. After adding 150 ml of toluene and 140 ml of 2M sodiumcarbonate aqueous solution thereto, it was refluxed on heating for 7 hours. After standing to cool, the crystal precipitated was filtrated it was washed by ethanol and toluene. The crystal obtained was recrystallized in toluene, followed by filtering and drying, and then 23.1 g of 9-(naphthalene-2-yl)anthracene was obtained (yield: 87%).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphophine)palladium
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9-Bromoanthracene (2.57 g, 10.00 mmol), 2-naphthyl boric acid (1.80 g, 12.65 mmol) and sodium carbonate (2.34 g, 22.1 mmol) were suspended in a mixture of toluene (20 mL), ethanol (3 mL) and water (10 mL). To the suspension, was added tetrakis(triphenylphosphine)palladium (0.25 g, 0.22 mmol). The mixture was stirred under reflux for about 24 hours, and then the refluxed mixture was cooled to room temperature. The organic layer was separated and washed with water, and the aqueous layer was extracted by chloroform. The organic extract was dried over magnesium sulfate, and concentrated in vacuo to prepare a 9-(2-naphthyl)anthracene compound C-1 (2.55 g, yield 84).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
2-naphthyl boric acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

22.5 g of 9-bromoanthracene, 15.8 g of 2-naphthelene boronic acid and 2.0 g of tetrakis(triphenylphosphine)palladium were mixed, followed by argon displacement. After adding 150 ml of toluene and 140 ml of 2M sodiumcarbonate aqueous solution thereto, it was refluxed on heating for 7 hours. After standing to cool, the crystal precipitated was filtrated it was washed by ethanol and toluene. The crystal obtained was recrystallized in toluene, followed by filtering and drying, and then 23.1 g of 9-(naphthalene-2-yl)anthracene was obtained (yield: 87%).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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